molecular formula C16H18N4O3 B2598257 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide CAS No. 1796947-68-6

4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B2598257
CAS No.: 1796947-68-6
M. Wt: 314.345
InChI Key: HTIUEGUXCXRLPO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multi-step synthetic routes to maximize yield. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The process may include steps such as stirring without solvent at room temperature or using a steam bath, followed by further purification steps . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-acetamido-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce amines or alcohols .

Properties

IUPAC Name

4-acetamido-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11(21)18-13-4-2-12(3-5-13)16(22)19-14-8-17-20(9-14)15-6-7-23-10-15/h2-5,8-9,15H,6-7,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIUEGUXCXRLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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